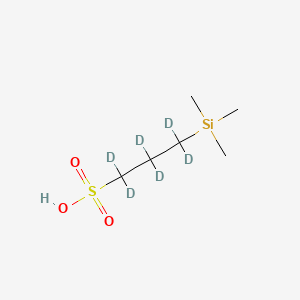![molecular formula C27H28O15 B1255060 Apigenin 7-[rhamnosyl-(1->2)-galacturonide] CAS No. 124167-97-1](/img/structure/B1255060.png)
Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a flavonoid . It is found in green vegetables and is isolated from the leaves of Turpinia arguya Seem . The chemical formula is C27H28O15 with a molecular weight of 592.5 .
Molecular Structure Analysis
The molecular structure of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is represented by the SMILES notation:CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=C C=C(C=C5)O)O)C(=O)O)O)O)O)O . Physical And Chemical Properties Analysis
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a powder . The solubility information is not available .Wissenschaftliche Forschungsanwendungen
Isolation and Identification
- Apigenin 7-[rhamnosyl-(1->2)-galacturonide], along with other flavonoids, has been identified in various plant extracts such as those from Silybum marianum and Sisymbrium irio, using chromatographic methods. These studies highlight the presence and identification of this compound in different botanical sources (Ahmed, Mabry, & Matlin, 1989) (Al-Jaber, 2011).
Role in Traditional Medicine
- Traditional Ayurvedic formulations, such as Jirakadyarishta, use decoctions containing Apigenin 7-[rhamnosyl-(1->2)-galacturonide] for treating intestinal disorders. This indicates its significance in traditional medicinal practices and the potential for therapeutic applications (Lal, Tripathi, Jachak, Bhutani, & Singh, 2010).
Pharmacological Activities
- Research on Silybum marianum (Milk Thistle) has identified Apigenin 7-[rhamnosyl-(1->2)-galacturonide] as a component, which is used for its anti-diabetic, hepatoprotective, hypocholesterolemic, anti-hypertensive, anti-inflammatory, anti-cancer, and antioxidant properties. This reflects the broad spectrum of pharmacological activities associated with this compound (Porwal, Ameen, Anwer, Uthirapathy, Ahamad, & Tahsin, 2019).
Potential in Cosmetic Applications
- Apigenin, which is closely related to Apigenin 7-[rhamnosyl-(1->2)-galacturonide], has shown skin-protective activities, suggesting potential applications in cosmetic formulations. This indicates the possibility that Apigenin 7-[rhamnosyl-(1->2)-galacturonide] could also have similar uses (Park, Min, Yu, Kim, Kim, Lee, Kim, & Park, 2020).
Synthesis and Chemical Studies
- Efficient synthesis methods for flavone glycosides, including compounds similar to Apigenin 7-[rhamnosyl-(1->2)-galacturonide], have been developed. This is crucial for its potential application in pharmaceuticals and nutraceuticals (Shao, An, Cao, & Yu, 2019).
Eigenschaften
CAS-Nummer |
124167-97-1 |
|---|---|
Produktname |
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] |
Molekularformel |
C27H28O15 |
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O15/c1-9-18(31)19(32)22(35)26(38-9)42-24-21(34)20(33)23(25(36)37)41-27(24)39-12-6-13(29)17-14(30)8-15(40-16(17)7-12)10-2-4-11(28)5-3-10/h2-9,18-24,26-29,31-35H,1H3,(H,36,37) |
InChI-Schlüssel |
ONIIEJMYZDRHKM-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
melting_point |
347.5°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)
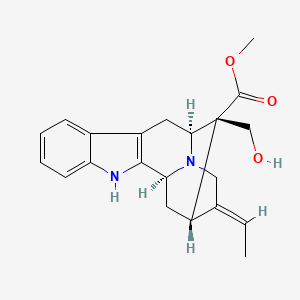
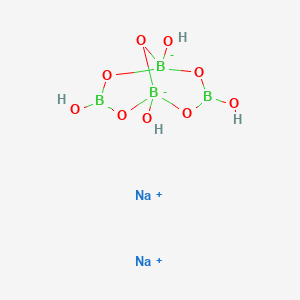
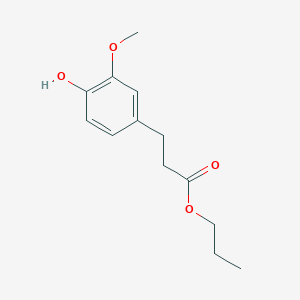
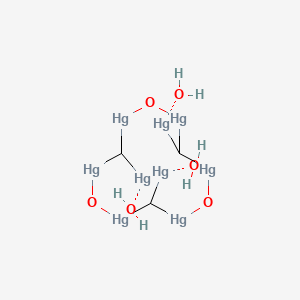
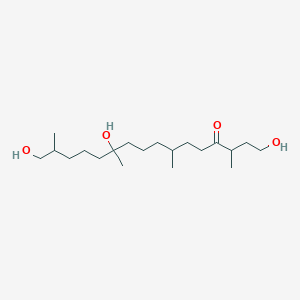
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
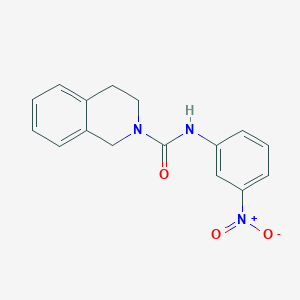
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)
![2-[(3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-piperidyl]-2,2-diphenyl-acetamide](/img/structure/B1254995.png)
![1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea](/img/structure/B1254996.png)

